![molecular formula C12H14ClNO3S B14431643 N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide CAS No. 82314-86-1](/img/no-structure.png)
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is a chemical compound with the molecular formula C12H14ClNO3S. It is an amide derivative, characterized by the presence of a sulfonyl group attached to a chlorinated ethene moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide typically involves the reaction of 2-chloroethenesulfonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom in the ethene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide
- N-(5-Chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is unique due to the presence of both a sulfonyl group and a chlorinated ethene moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
| 82314-86-1 | |
Molekularformel |
C12H14ClNO3S |
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
N-[5-(2-chloroethenylsulfonyl)-2,4-dimethylphenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-6-9(2)12(18(16,17)5-4-13)7-11(8)14-10(3)15/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
SRZKEKHNEPVCGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)C=CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



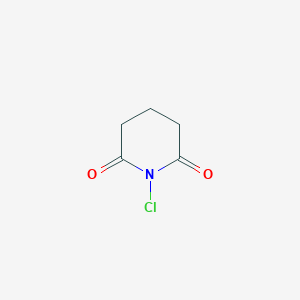
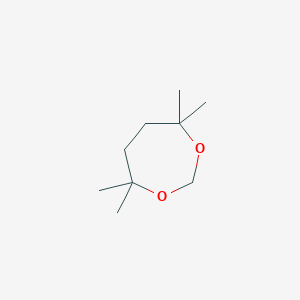
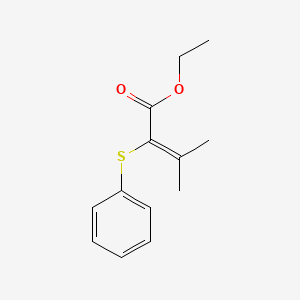
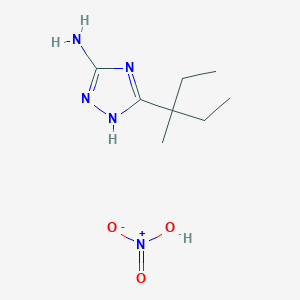
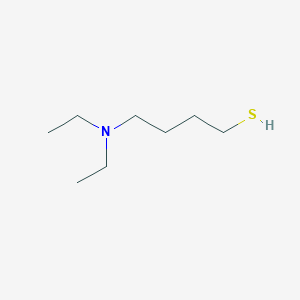
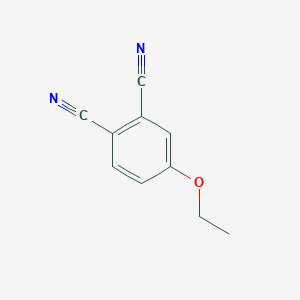
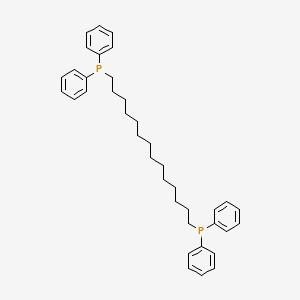

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

